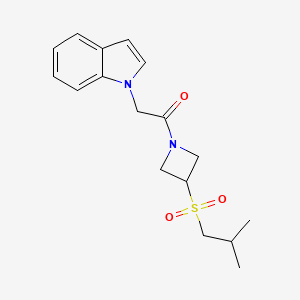

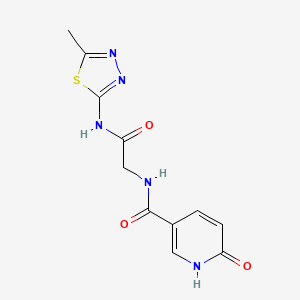

(1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Synthesis and Characterization

In the synthesis and characterization of novel compounds, this chemical has been involved in various research contexts. For instance, it has been used in the synthesis of open-framework zinc phosphites and phosphates, where novel structure-directing agents (SDAs) were generated in situ, highlighting its role in direct methylation transformations (Wang et al., 2013). Additionally, its derivatives were characterized in crystal form, as demonstrated by the synthesis and crystal structure analysis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol (Percino et al., 2005).

Organic Chemistry and Catalysis

In organic chemistry, this chemical plays a crucial role in various reactions. For example, in the synthesis of 2,3-Diaryl-3H-pyrrolo[2,3-c]pyridin-3-ol derivatives, it is involved in reactions with aryl Grignard reagents (Kobayashi et al., 2011). It is also used in the layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores as electro-optic materials (Facchetti et al., 2003).

Methylation Studies

Methylation, a critical process in organic synthesis, often involves this compound. For instance, the ring-methylation of pyrrole using supercritical methanol was studied, highlighting its role in the selective methylation of indole (Kishida et al., 2010). Moreover, its involvement in the photo-methoxylation of methyl 2-Pyridinecarboxylate in acidic methanolic solutions shows its utility in photochemical reactions (Sugimori et al., 1983).

Biochemical Applications

In biochemistry, this compound finds application in studies involving enzymes and biochemical reactions. For example, the research on PQQ-dependent methanol dehydrogenases illustrates its significance in studying enzyme catalysis and metabolic functions in microorganisms (Keltjens et al., 2014).

Chemical Reactions and Interactions

This compound is essential in understanding various chemical reactions and interactions. The synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones, for instance, shows its role in creating compounds useful for agrochemical or medicinal purposes (Ghelfi et al., 2003).

特性

IUPAC Name |

[1-(3-methylpyrazin-2-yl)pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOXSNTVOGBLCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCCC2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)

![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

![Ethyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718370.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2718372.png)

![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)

![2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2718374.png)